Cas no 2174002-62-9 (4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde)

4-(Benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is a bicyclic oxabicyclohexane derivative featuring a benzyloxymethyl substituent and a formyl group. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework and functional group versatility, enabling its use as a key intermediate in the synthesis of complex molecules. The presence of the aldehyde group allows for further derivatization via condensation or nucleophilic addition reactions, while the benzyloxymethyl moiety offers protective group flexibility. Its unique structure may also facilitate studies in stereoselective transformations or the development of pharmacologically active scaffolds. The compound is typically handled under controlled conditions due to its reactivity.
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde structure
2174002-62-9 structure
Product Name:4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
CAS No:2174002-62-9
MF:C14H16O3
MW:232.275044441223
CID:6000522
PubChem ID:165745390
Update Time:2025-05-20

4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Oxabicyclo[2.1.1]hexane-1-carboxaldehyde, 4-[(phenylmethoxy)methyl]-
    • 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
    • 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
    • 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
    • 2174002-62-9
    • EN300-37375183
    • EN300-1664172
    • Inchi: 1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2
    • InChI Key: SKUMFMIMPTWCIK-UHFFFAOYSA-N
    • SMILES: C12(C=O)CC(COCC3=CC=CC=C3)(C1)CO2

Computed Properties

  • Exact Mass: 232.109944368g/mol
  • Monoisotopic Mass: 232.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.295±0.06 g/cm3(Predicted)
  • Boiling Point: 334.6±17.0 °C(Predicted)

4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Pricemore >>

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Additional information on 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde

4-(Benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde: A Comprehensive Overview

The compound with CAS No 2174002-62-9, commonly referred to as 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which combines a bicyclo[2.1.1]hexane framework with a benzyloxy substituent and an aldehyde group, making it a versatile building block for various chemical applications.

Recent studies have highlighted the potential of 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde in the synthesis of bioactive compounds, particularly in the development of novel drug candidates. Its rigid bicyclic structure provides an ideal platform for exploring stereochemical interactions, which are crucial in drug design and optimization processes.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclo[2.1.1]hexane system, followed by functionalization to introduce the benzyloxy and aldehyde groups. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.

In terms of physical properties, 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde exhibits a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate, while showing better solubility in polar aprotic solvents like DMF and DMSO.

The compound's reactivity is largely influenced by its functional groups, with the aldehyde group being particularly reactive under various conditions such as oxidation, reduction, or condensation reactions. This makes it a valuable intermediate in organic synthesis, enabling chemists to explore diverse reaction pathways for creating complex molecules.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, providing deeper insights into its potential applications in catalysis and materials science.

In conclusion, the compound with CAS No 2174002-62-9, or 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, stands as a testament to the ingenuity of modern organic chemistry, offering a wealth of opportunities for further research and application across multiple disciplines.

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